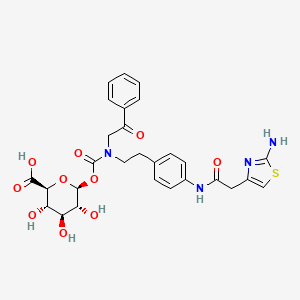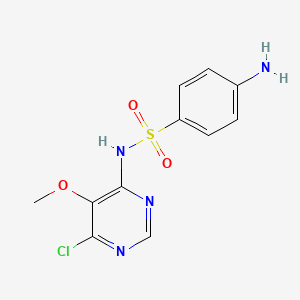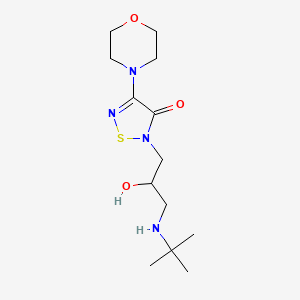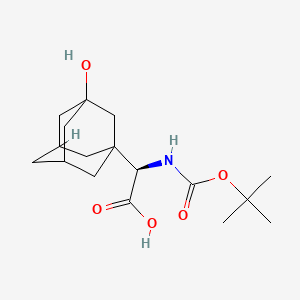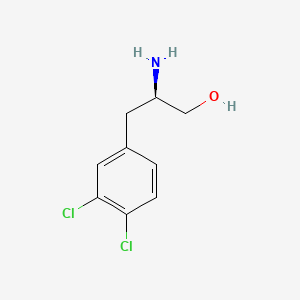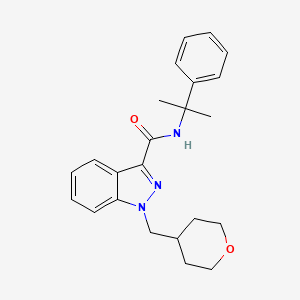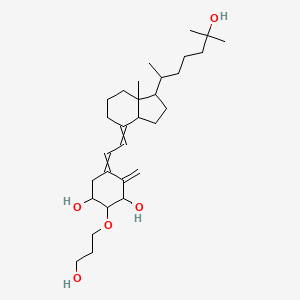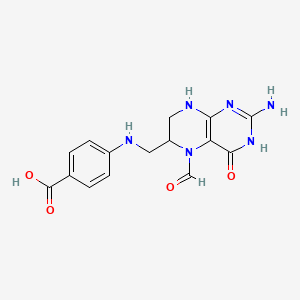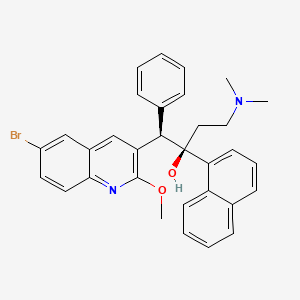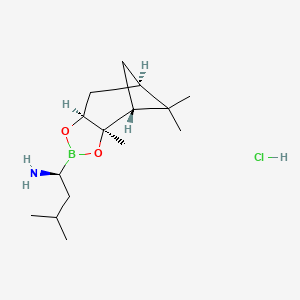
白花蛇舌草素乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpinumisoflavone acetate is a natural prenylated isoflavonoid derived from the fruit of Cudrania tricuspidata. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, estrogenic, and neuroprotective effects .
科学研究应用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and osteoporosis.
Industry: Utilized in the development of nutraceuticals and functional foods
作用机制
- ERα and ERβ are the primary targets. ERα is involved in proliferative responses, while ERβ counteracts these responses .
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
Alpinumisoflavone acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the mitogen-activated protein kinase (MAPK) pathway, where alpinumisoflavone acetate decreases the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) . This interaction leads to the inhibition of cell proliferation and induction of apoptosis. Additionally, alpinumisoflavone acetate induces mitochondrial dysfunction, which further promotes apoptosis through the mitochondrial pathway .
Cellular Effects
Alpinumisoflavone acetate exerts significant effects on various cell types and cellular processes. In hepatocellular carcinoma cells, it impairs mitochondrial respiration by inducing oxidative stress and regulating the MAPK and phosphoinositide 3-kinase (PI3K) pathways . This compound also influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, alpinumisoflavone acetate has been shown to decrease the expression of genes involved in cell proliferation and survival, thereby inhibiting cancer cell growth .
Molecular Mechanism
The molecular mechanism of alpinumisoflavone acetate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, alpinumisoflavone acetate inhibits the phosphorylation of ERK1/2, a critical step in the MAPK signaling pathway . This inhibition results in the suppression of downstream signaling events that promote cell proliferation and survival. Additionally, alpinumisoflavone acetate induces changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpinumisoflavone acetate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that alpinumisoflavone acetate remains stable under specific storage conditions, maintaining its biological activity . Over time, it induces sustained mitochondrial dysfunction and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of alpinumisoflavone acetate vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative and pro-apoptotic effects without significant toxicity . At higher doses, alpinumisoflavone acetate may induce adverse effects, including hepatotoxicity and oxidative stress . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
Alpinumisoflavone acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels by modulating key enzymes in the MAPK and PI3K pathways . These interactions result in changes in cellular metabolism, including alterations in energy production and utilization. Additionally, alpinumisoflavone acetate affects the levels of reactive oxygen species (ROS), contributing to its antioxidant properties .
Transport and Distribution
Within cells and tissues, alpinumisoflavone acetate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity . For instance, alpinumisoflavone acetate is known to accumulate in mitochondria, where it induces mitochondrial dysfunction and apoptosis . The compound’s lipophilic nature enhances its affinity for cell membranes, facilitating its transport and distribution within cells .
Subcellular Localization
The subcellular localization of alpinumisoflavone acetate plays a crucial role in its activity and function. The compound is primarily localized in mitochondria, where it exerts its pro-apoptotic effects . This localization is mediated by specific targeting signals and post-translational modifications that direct alpinumisoflavone acetate to the mitochondria. Additionally, the compound may interact with other organelles, such as the endoplasmic reticulum, influencing various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpinumisoflavone acetate typically involves the prenylation of isoflavonoids. The process begins with the extraction of alpinumisoflavone from natural sources, followed by acetylation to form alpinumisoflavone acetate. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure .
Industrial Production Methods: Industrial production of alpinumisoflavone acetate involves large-scale extraction from Cudrania tricuspidata, followed by chemical modification. The process is optimized to ensure high yield and purity, employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions: Alpinumisoflavone acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens, under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions include various derivatives of alpinumisoflavone acetate, each with unique pharmacological properties .
相似化合物的比较
Genistein: Another isoflavonoid with similar antioxidant and anticancer properties.
Daidzein: Known for its estrogenic and anti-inflammatory effects.
Biochanin A: Exhibits similar pharmacological activities, including anticancer and neuroprotective effects
Uniqueness: Alpinumisoflavone acetate stands out due to its enhanced lipophilicity, which increases its affinity for cell membranes and enhances its biological activities. This unique property makes it a promising candidate for further pharmacological investigations and therapeutic applications .
属性
CAS 编号 |
86989-18-6 |
|---|---|
分子式 |
C22H18O6 |
分子量 |
378.38 |
IUPAC 名称 |
[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate |
InChI |
InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3 |
InChI 键 |
UGAJYYNANGVRBF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O |
外观 |
Powder |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


